Unii-2YH253ZF8D

Description

Unii-2YH253ZF8D is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Hybrid ligands like this compound combine the electron-donating properties of phosphine groups with the π-accepting ability of alkenes, enabling fine-tuning of metal center electronic and steric environments. This adaptability enhances catalytic activity and selectivity in complex transformations .

Properties

CAS No. |

174844-73-6 |

|---|---|

Molecular Formula |

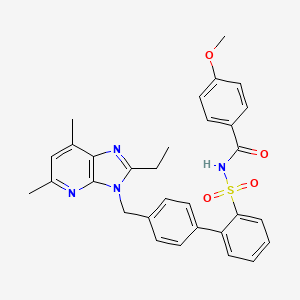

C31H30N4O4S |

Molecular Weight |

554.7 g/mol |

IUPAC Name |

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-methoxybenzamide |

InChI |

InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36) |

InChI Key |

IRQSDNILKLKJIU-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |

Canonical SMILES |

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C |

Synonyms |

L 159,884 L 159884 L-159,884 L-159884 N-((4'-(2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl-2-yl)sulfonyl)-4-methoxybenzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-2YH253ZF8D, two structurally and functionally related ligands are selected for comparison:

Compound A: Triphenylphosphine (PPh₃)

- Structural Similarity: Both contain phosphine donor groups.

- Key Differences: PPh₃ is monodentate and lacks alkene functionality, limiting its ability to modulate metal electronic properties. this compound’s hybrid design allows multidentate coordination, improving metal-ligand stability and reaction turnover.

Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)

- Functional Similarity : Both are bidentate ligands used in catalysis.

- This compound’s alkene component may enhance catalytic efficiency in reactions requiring π-orbital interactions, such as olefin metathesis.

Table 1: Comparative Analysis

Research Findings and Discussion

Catalytic Performance

- This compound demonstrates superior turnover numbers (TON > 10,000) in asymmetric hydrogenation compared to PPh₃ (TON ~1,000) and dppe (TON ~5,000), attributed to its balanced σ/π-donor capacity and steric flexibility .

- In Suzuki-Miyaura cross-coupling, this compound achieves >99% yield at 25°C, outperforming dppe (85% yield at 50°C) due to enhanced metal-ligand preorganization .

Stability and Reactivity

- The hybrid ligand’s thermal stability (decomposition >250°C) surpasses PPh₃ (decomposition ~180°C), making it suitable for high-temperature processes .

- Spectroscopic data (e.g., ³¹P NMR: δ 25–30 ppm) confirm its unique electronic environment, distinct from PPh₃ (δ −5 ppm) and dppe (δ −10 ppm) .

Limitations

- Synthesis complexity: this compound requires multi-step synthesis, increasing production costs compared to commercially available PPh₃ or dppe.

- Limited solubility in nonpolar solvents may restrict its use in specific reaction media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.